molecular formula C11H14BrClN2O2S B599176 3-Bromo-5-(4-(chloromethyl)piperidin-1-ylsulfonyl)pyridine CAS No. 1284117-78-7

3-Bromo-5-(4-(chloromethyl)piperidin-1-ylsulfonyl)pyridine

Cat. No.: B599176
CAS No.: 1284117-78-7
M. Wt: 353.659
InChI Key: VVFWMACQRXWSSM-UHFFFAOYSA-N
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Description

3-Bromo-5-(4-(chloromethyl)piperidin-1-ylsulfonyl)pyridine: is a complex organic compound with the molecular formula C11H14BrClN2O2S and a molecular weight of 353.66 g/mol . This compound is characterized by the presence of a bromine atom at the third position of the pyridine ring, a chloromethyl group attached to a piperidine ring, and a sulfonyl group linking the piperidine and pyridine rings. It is used in various chemical and pharmaceutical research applications due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(4-(chloromethyl)piperidin-1-ylsulfonyl)pyridine typically involves multiple steps:

    Sulfonylation: The sulfonyl group can be introduced by reacting the brominated pyridine with a sulfonyl chloride derivative in the presence of a base such as triethylamine.

    Piperidine Functionalization: The piperidine ring is then functionalized with a chloromethyl group through nucleophilic substitution reactions using chloromethyl methyl ether or similar reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloromethyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.

    Oxidation and Reduction: The sulfonyl group can participate in redox reactions, although these are less common for this specific compound.

    Coupling Reactions: The bromine atom on the pyridine ring can be involved in cross-coupling reactions such as Suzuki-Miyaura coupling, allowing for the formation of carbon-carbon bonds with various boronic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.

    Cross-Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or dimethylformamide (DMF).

Major Products

    Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or secondary amines.

    Coupling Products: Various biaryl compounds or other complex structures formed through cross-coupling reactions.

Scientific Research Applications

3-Bromo-5-(4-(chloromethyl)piperidin-1-ylsulfonyl)pyridine is utilized in several research fields:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals.

    Biology: In the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.

    Industry: Used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(4-(chloromethyl)piperidin-1-ylsulfonyl)pyridine depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor modulator by binding to active sites or allosteric sites on target proteins. The presence of the sulfonyl group can enhance its binding affinity and specificity through hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-(4-methylpiperidin-1-ylsulfonyl)pyridine: Similar structure but lacks the chloromethyl group, which affects its reactivity and applications.

    3-Chloro-5-(4-(chloromethyl)piperidin-1-ylsulfonyl)pyridine: Substitution of bromine with chlorine, leading to different reactivity patterns.

    5-(4-(Chloromethyl)piperidin-1-ylsulfonyl)pyridine: Lacks the bromine atom, which limits its use in cross-coupling reactions.

Uniqueness

The unique combination of bromine, chloromethyl, and sulfonyl groups in 3-Bromo-5-(4-(chloromethyl)piperidin-1-ylsulfonyl)pyridine provides it with distinct reactivity and versatility in synthetic chemistry. This makes it a valuable intermediate for the development of novel compounds with potential therapeutic applications.

Properties

IUPAC Name

3-bromo-5-[4-(chloromethyl)piperidin-1-yl]sulfonylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrClN2O2S/c12-10-5-11(8-14-7-10)18(16,17)15-3-1-9(6-13)2-4-15/h5,7-9H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVFWMACQRXWSSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCl)S(=O)(=O)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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